Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of an indole derivative followed by esterification with benzyl alcohol. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the chlorosulfonyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group and the potential hazards associated with chlorosulfonic acid .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce sulfonamides .
Scientific Research Applications
Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Benzyl chloroformate: Used for the protection of amine groups in organic synthesis.
4-Chlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
Sulfonyl chlorides: A broad class of compounds used in the synthesis of sulfonamides and other derivatives.
Uniqueness: Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl ester, a chlorosulfonyl group, and an indole moiety. This combination provides a versatile platform for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C16H14ClNO4S |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
benzyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
RTRKBXARNFAYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.